molecular formula C17H16N2O2 B14560628 1H-Indole-2-carboxamide, N-(4-methoxyphenyl)-1-methyl- CAS No. 61939-21-7

1H-Indole-2-carboxamide, N-(4-methoxyphenyl)-1-methyl-

Cat. No.: B14560628
CAS No.: 61939-21-7
M. Wt: 280.32 g/mol
InChI Key: OCQCRVSMGYKVAH-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, N-(4-methoxyphenyl)-1-methyl- is a compound belonging to the indole family, which is a class of heterocyclic organic compounds. The indole skeleton consists of a benzene ring fused to a pyrrole ring. This compound is of particular interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1H-Indole-2-carboxamide, N-(4-methoxyphenyl)-1-methyl- typically involves the coupling of indole-2-carboxylic acid derivatives with various amines. One common method includes the use of EDC HCl/HOBt in DMF/CH2Cl2 as a solvent . This reaction condition facilitates the formation of the carboxamide bond, resulting in the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Indole-2-carboxamide, N-(4-methoxyphenyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole-2-carboxamide, N-(4-methoxyphenyl)-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, N-(4-methoxyphenyl)-1-methyl- involves its interaction with various molecular targets. The carboxamide moiety allows the compound to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar compounds to 1H-Indole-2-carboxamide, N-(4-methoxyphenyl)-1-methyl- include other indole-2-carboxamide derivatives, such as:

Properties

CAS No.

61939-21-7

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C17H16N2O2/c1-19-15-6-4-3-5-12(15)11-16(19)17(20)18-13-7-9-14(21-2)10-8-13/h3-11H,1-2H3,(H,18,20)

InChI Key

OCQCRVSMGYKVAH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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